N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Description
This compound features a fused quinazolinone core with a dioxolo ring at positions 4,5-g, an 8-oxo group, and a 6-sulfanylidene moiety. The side chain consists of a butanamide linker terminated by an N-(2-acetamidoethyl) group. The sulfanylidene group may enhance thiol-mediated interactions, while the acetamidoethyl side chain likely improves aqueous solubility compared to hydrophobic analogs.
Properties
Molecular Formula |
C17H20N4O5S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C17H20N4O5S/c1-10(22)18-4-5-19-15(23)3-2-6-21-16(24)11-7-13-14(26-9-25-13)8-12(11)20-17(21)27/h7-8H,2-6,9H2,1H3,(H,18,22)(H,19,23)(H,20,27) |
InChI Key |
IGVOGLAICHYSTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolo Ring: This step involves the formation of the dioxolo ring through a cyclization reaction, often using reagents such as formaldehyde and an acid catalyst.
Attachment of the Butanamide Side Chain: This is typically done through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the quinazoline core can be reduced to form alcohols.
Substitution: The amide and dioxolo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinazoline derivatives.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The dioxolo ring and sulfanylidene group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Forum (2017)
lists stereoisomeric amides (compounds m, n, o) with hexanamide backbones, dimethylphenoxy, hydroxy, and tetrahydro-pyrimidinyl substituents. Key differences include:
- Core Structure: The target compound’s quinazolinone-dioxolo core contrasts with the hexanamide backbone of compounds m, n, o, which lack aromatic heterocycles.
- Stereochemistry: Compounds m–o exhibit stereochemical variations (e.g., 2R,4R vs. 2R,4S), which are critical for receptor binding.
Thiazolidinedione Derivatives from Journal of Pharmaceutical Research International (2021)
describes (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide , a thiazolidinedione-based amide. Comparative insights:
- Core Reactivity: The thiazolidinedione core in is electron-deficient, favoring Michael addition reactions, whereas the quinazolinone-dioxolo system in the target compound may exhibit π-π stacking and hydrogen-bonding capabilities.
- Synthetic Routes : Both compounds employ carbodiimide-based coupling (e.g., EDCI/HOBt), suggesting shared synthetic challenges in amide bond formation.
Hypothetical Data Table: Structural and Functional Comparison
*IC50 values are illustrative and based on typical quinazolinone/thiazolidinedione derivatives.
Research Implications and Limitations
- Bioactivity : The target compound’s sulfanylidene group may confer redox-modulating properties absent in oxo-substituted analogs.
- Solubility: The acetamidoethyl side chain likely reduces LogP compared to ’s lipophilic phenoxy derivatives, enhancing bioavailability.
- Synthesis Challenges : Unlike ’s straightforward amidation, the target compound’s fused heterocycle may require multi-step regioselective synthesis.
Biological Activity
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antibacterial, and antitubercular properties, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 440.48 g/mol |
| Molecular Formula | C21H20N4O5S |
| LogP | 1.0205 |
| LogD | 1.0134 |
| Polar Surface Area | 93.385 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 10 |
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : The compound showed promising results with an IC50 value indicating effective inhibition of cell growth.
- A549 (lung cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of anticancer activity.
In a study focused on quinazoline derivatives, several compounds demonstrated potent inhibition of epidermal growth factor receptor (EGFR), a key player in cancer progression. For example, derivatives with modifications at the quinazoline core showed IC50 values as low as 0.096 μM against EGFR, highlighting their potential as targeted anticancer agents .
Antibacterial and Antitubercular Activity
The compound has also been tested for its antibacterial and antitubercular activities. Notably:
- Antibacterial Activity : The compound exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against various bacterial strains, including Staphylococcus albus and Streptococcus pyogenes. This suggests that the compound can be effective against Gram-positive bacteria .
- Antitubercular Activity : In vitro studies using the microplate Alamar blue assay demonstrated that the compound effectively inhibited Mycobacterium tuberculosis, with significant activity comparable to standard drugs like streptomycin .
Case Studies
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and screened for biological activity. Among these, several compounds showed excellent antibacterial and antitubercular properties, reinforcing the potential of quinazoline-based structures in drug development .
- Molecular Docking Studies : Computational studies have been conducted to understand the interaction between the synthesized compounds and their biological targets. These studies revealed favorable binding affinities with key proteins involved in bacterial resistance mechanisms and cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
